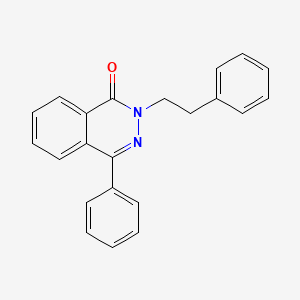

4-phenyl-2-(2-phenylethyl)-1(2H)-phthalazinone

説明

Phthalazinone derivatives are a group of heterocyclic compounds characterized by their unique structure, which includes a phthalazinone core. This structure confers various properties on the compounds, making them valuable in the synthesis of high-performance polymers and materials with advanced functional capabilities.

Synthesis Analysis

The synthesis of phthalazinone derivatives often involves direct reactions under specific conditions to form the desired compound. For instance, a novel series of heterocyclic poly(arylene ether ketone)s were prepared from phthalazinone-containing monomers through a N-C coupling reaction, demonstrating the versatility of phthalazinone derivatives in polymer chemistry (Cheng et al., 2007).

Molecular Structure Analysis

The molecular structure of phthalazinone derivatives is elucidated using various spectroscopic and magnetic resonance techniques, revealing intricate details about the bonding and arrangements within these molecules. For example, structural analysis of polymers derived from phthalazinone showed specific bonding patterns and forms, highlighting the lactam tautomer as a detectable form in the polymer structure (Paventi et al., 1996).

Chemical Reactions and Properties

Phthalazinone derivatives undergo various chemical reactions, contributing to their diverse chemical properties. These reactions enable the formation of high molecular weight polymers with specific characteristics, such as amorphous nature and solubility in common organic solvents, which are essential for their application in high-performance materials (Ding et al., 1998).

Physical Properties Analysis

The physical properties of phthalazinone derivatives, such as glass transition temperatures and thermal stability, are crucial for their application in engineering and materials science. These properties are significantly influenced by the molecular structure and substituents present in the phthalazinone core. High glass transition temperatures and excellent thermal stability make these derivatives suitable for use in high-performance polymers (Lu et al., 2004).

Chemical Properties Analysis

The chemical properties of phthalazinone derivatives, including reactivity and interaction with other compounds, are fundamental to their application in polymer chemistry and material synthesis. For example, the incorporation of phthalazinone into polymer chains results in improved solubility and thermal properties, demonstrating the compound's ability to enhance the characteristics of polymers (Yu et al., 2009).

科学的研究の応用

Bronchodilation and Thromboxane A2 Synthetase Inhibition : A study by Yamaguchi et al. (1993) explored derivatives of 4-phenyl-2-(2-phenylethyl)-1(2H)-phthalazinone for their dual activities as bronchodilators and thromboxane A2 synthetase inhibitors. They found that certain derivatives exhibited high in vivo activities, indicating potential applications in asthma treatment (Yamaguchi et al., 1993).

Polymer Synthesis and Characterization : Yu et al. (2010) synthesized a series of phthalazinone-based poly(arylene ether nitrile)s. These polymers displayed improved solubility and thermal properties, suggesting applications in high-performance polymeric materials (Yu et al., 2010).

High-Temperature Proton Exchange Membranes : Li et al. (2012) developed polybenzimidazoles containing 4-phenyl phthalazinone moieties. These polymers showed high glass transition temperatures and excellent thermal stability, making them promising for high-temperature proton exchange membrane applications (Li et al., 2012).

Phosphodiesterase Inhibition : Van der Mey et al. (2001) synthesized 4-aryl-substituted cis-tetra- and cis-hexahydrophthalazinones as inhibitors of cAMP-specific phosphodiesterase (PDE4). This indicates potential applications in diseases where PDE4 is implicated (Van der Mey et al., 2001).

Structural Materials : Yu et al. (2009) prepared poly(arylene ether sulfone phenyl-s-triazine) copolymers containing phthalazinone moieties. These materials exhibited high thermal stability and glass transition temperatures, suggesting applications in high-performance structural materials (Yu et al., 2009).

Polymer Structural Analysis : Paventi et al. (1996) conducted structural analysis on polymers derived from 1,2-dihydro-4-(4-hydroxyphenyl)-1-oxo-(2H)-phthalazine. This study contributes to the understanding of the structural properties of polymers, which is crucial for their application in various industries (Paventi et al., 1996).

特性

IUPAC Name |

4-phenyl-2-(2-phenylethyl)phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O/c25-22-20-14-8-7-13-19(20)21(18-11-5-2-6-12-18)23-24(22)16-15-17-9-3-1-4-10-17/h1-14H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLPOIJVTSXGOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenyl-2-(2-phenylethyl)-1(2H)-phthalazinone | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-methyl-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5548051.png)

![5-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide](/img/structure/B5548057.png)

![4-{[3-(benzyloxy)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548062.png)

![1-(4-isopropylphenyl)-5-oxo-N-[2-(4-pyridinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5548069.png)

![4-[(3-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548072.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(2-methylphenyl)thio]acetamide hydrochloride](/img/structure/B5548073.png)

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5548091.png)

![N-(3-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5548099.png)

![5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5548103.png)

![N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548109.png)

![N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5548135.png)

![1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole](/img/structure/B5548137.png)